3-{[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one is a complex organic compound with a molecular formula of C21H22FN5O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction.
Attachment of the Cyclopropyl Group: The cyclopropyl group is attached through a cyclopropanation reaction.
Formation of the Quinazolinone Core: The quinazolinone core is formed through a condensation reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced quinazolinone analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, 3-{[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, and modulation of biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 3-{[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- Cyclopropyl-{4-[5-(3,4-Dichlorophenyl)-2-[(1-Methyl)-Piperidin]-4-Yl-3-Propyl-3h-Imidazol-4-Yl]-Pyrimidin-2-Yl}Amine
- 3- {1- [6- (Cyclopropylamino)-4-pyrimidinyl]-4-piperidinyl}-N- [2- (1-piperidinyl)ethyl]propanamide
Uniqueness
What sets 3-{[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one apart from similar compounds is its unique combination of structural features. The presence of the cyclopropyl group, the fluorine atom, and the quinazolinone core contribute to its distinct chemical and biological properties. These features may enhance its binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
3-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c22-16-3-4-17-18(11-16)24-13-27(21(17)28)12-14-6-9-26(10-7-14)19-5-8-23-20(25-19)15-1-2-15/h3-5,8,11,13-15H,1-2,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAILZRLLSSIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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